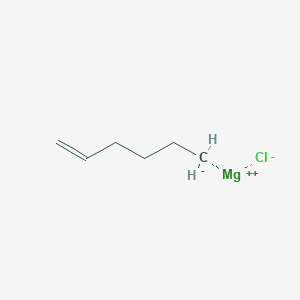
a-Levantenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Levantenolide is a naturally occurring compound found in Turkish tobacco. It belongs to the class of labdane derivatives and has been identified as having various biological activities. The molecular formula of this compound is C20H30O3, and it has a molecular weight of 318.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-Levantenolide can be achieved through a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. This method is efficient and scalable, with mild reaction conditions and high atom economy. The hydroxycyclopropanol substrates are readily available in one step via a Kulinkovich reaction of the corresponding lactones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed cascade carbonylative spirolactonization suggests that it could be adapted for industrial use. The broad substrate scope and mild reaction conditions make this method suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: a-Levantenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as lactones and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, carbon monoxide, and hydroxycyclopropanols. The reactions typically occur under mild conditions, making them efficient and practical for synthetic applications .
Major Products Formed: The major products formed from the reactions of this compound include oxaspirolactones, which are common to many complex natural products with important therapeutic value .
Wissenschaftliche Forschungsanwendungen
a-Levantenolide has been studied for its various biological activities. It has been found to inhibit LPS-induced nitric oxide production and LPS-stimulated production of pro-inflammatory cytokines. This makes it a potential candidate for anti-inflammatory and immunosuppressive therapies . Additionally, its structural motif is prominent in many bioactive natural products, making it a valuable compound for further research in chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of a-Levantenolide involves its interaction with molecular targets and pathways related to inflammation and immune response. It inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to a-Levantenolide include other labdane derivatives such as α-levantanolide, phainanoid F, and phomoidride B. These compounds share structural similarities and exhibit various biological activities .
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide production and pro-inflammatory cytokines. This sets it apart from other labdane derivatives, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
30987-48-5 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2S,3aR,5aS,9aS,9bR)-3a,4',6,6,9a-pentamethylspiro[1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5'-furan]-2'-one |
InChI |
InChI=1S/C20H30O3/c1-13-11-16(21)22-20(13)12-15-18(4)9-6-8-17(2,3)14(18)7-10-19(15,5)23-20/h11,14-15H,6-10,12H2,1-5H3/t14-,15+,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
CTPHXROEAVZGOH-OBNKQFAMSA-N |
Isomerische SMILES |
CC1=CC(=O)O[C@@]12C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C |
Kanonische SMILES |
CC1=CC(=O)OC12CC3C4(CCCC(C4CCC3(O2)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



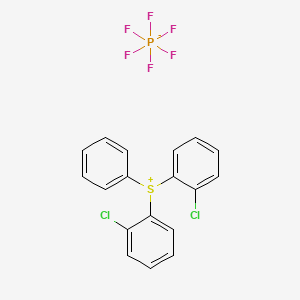
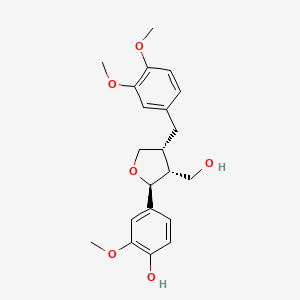

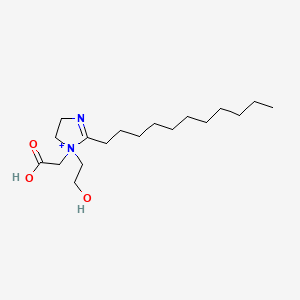

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
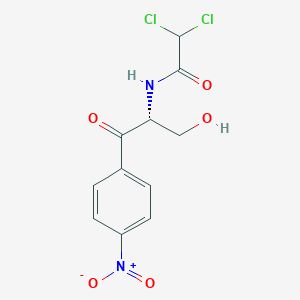
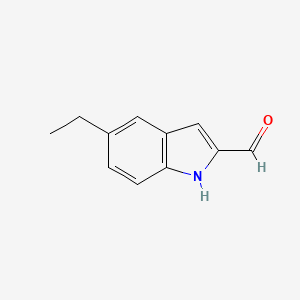
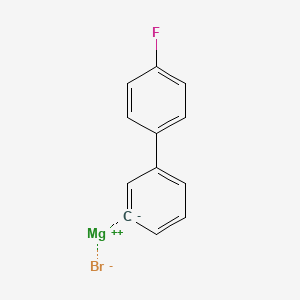
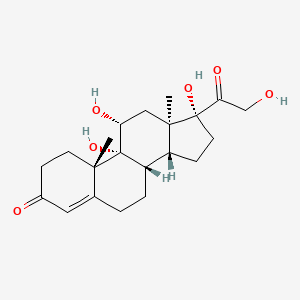
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
